

Jak1-IN-8 (CAS 1973485-18-5): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Jak1-IN-8	
Cat. No.:	B2731150	Get Quote

This technical guide provides an in-depth overview of **Jak1-IN-8**, a potent and selective inhibitor of Janus kinase 1 (JAK1). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are interested in the properties and applications of this compound.

Chemical and Physical Properties

Jak1-IN-8 is a small molecule inhibitor belonging to the class of pyrimidine derivatives. Its fundamental properties are summarized in the table below.

Property	Value	
CAS Number	1973485-18-5	
Molecular Formula	C24H27N7O2	
Molecular Weight	445.52 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability	

Mechanism of Action and Selectivity



Jak1-IN-8 functions as a highly selective ATP-competitive inhibitor of JAK1 kinase. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as in cancer.

The selectivity of **Jak1-IN-8** for JAK1 over other members of the JAK family is a key attribute, minimizing off-target effects. The inhibitory activity of **Jak1-IN-8** has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) presented below.

Kinase Target	IC50 (nM)
JAK1	2.4
JAK2	38
JAK3	>10000
TYK2	230

This data highlights the significant selectivity of **Jak1-IN-8** for JAK1, with approximately 16-fold selectivity over JAK2 and substantially higher selectivity over JAK3 and TYK2.

In Vitro and Cellular Activity

Jak1-IN-8 has demonstrated potent activity in cellular assays by effectively blocking the downstream signaling cascades initiated by JAK1 activation. A primary example is its ability to inhibit the interferon-gamma (IFN-γ) induced phosphorylation of STAT1 and the subsequent upregulation of Programmed Death-Ligand 1 (PD-L1) in various cell types.

Cellular Assay	Cell Line	Treatment	Effect
STAT1 Phosphorylation	Various	IFN-γ	Inhibition of p-STAT1
PD-L1 Expression	Various	IFN-γ	Downregulation of PD-L1

Signaling Pathway

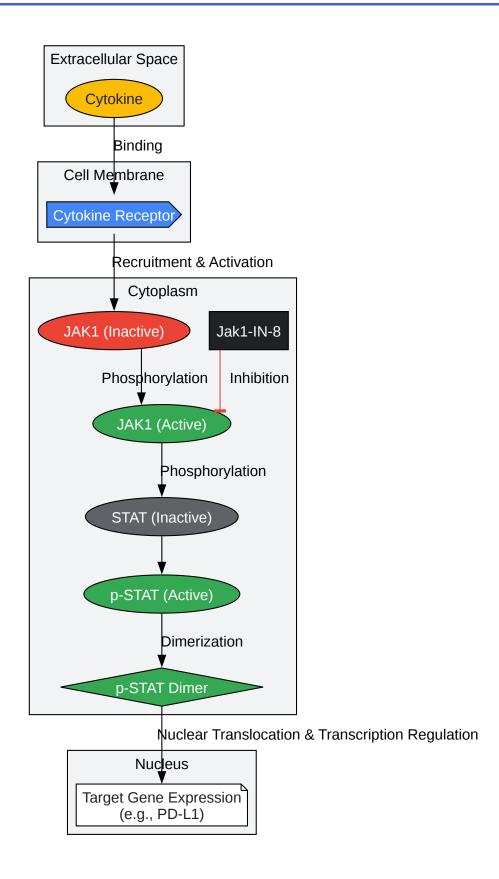


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The canonical JAK-STAT signaling pathway, which is targeted by **Jak1-IN-8**, is initiated by the binding of cytokines to their specific receptors. This leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression. **Jak1-IN-8**, by inhibiting JAK1, effectively blocks these downstream events.





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Caption: The JAK-STAT signaling pathway and the inhibitory action of **Jak1-IN-8**.



Experimental ProtocolsIn Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of **Jak1-IN-8** against JAK family kinases.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- ATP
- Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
- **Jak1-IN-8** (in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Kinase-Glo® Luminescent Kinase Assay Kit
- 384-well plates

Procedure:

- Prepare serial dilutions of Jak1-IN-8 in DMSO and then dilute further in assay buffer.
- Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the respective JAK kinase to the wells.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.



- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.



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Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assay for IFN-y-Induced PD-L1 Expression

This protocol describes a method to assess the effect of **Jak1-IN-8** on cytokine-induced PD-L1 expression in a cell-based model.

Materials:

- A suitable cell line (e.g., HeLa or a cancer cell line known to express PD-L1)
- Cell culture medium and supplements
- Recombinant human IFN-y
- **Jak1-IN-8** (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixation and permeabilization buffers
- Fluorochrome-conjugated anti-PD-L1 antibody
- Flow cytometer

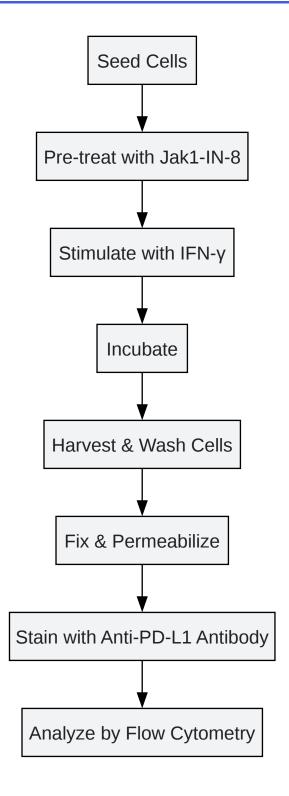
Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.



- Pre-treat the cells with various concentrations of Jak1-IN-8 or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
- Stimulate the cells with IFN-y at a predetermined concentration and incubate for a further period (e.g., 24-48 hours).
- Harvest the cells and wash them with PBS.
- Fix and permeabilize the cells according to standard protocols.
- Stain the cells with the fluorochrome-conjugated anti-PD-L1 antibody.
- Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of PD-L1 expression.
- Normalize the MFI of treated cells to the IFN-y stimulated control to determine the dosedependent inhibition of PD-L1 expression.





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Caption: Workflow for a cellular assay measuring PD-L1 expression.

Conclusion







Jak1-IN-8 is a valuable research tool for investigating the biological roles of JAK1 and the therapeutic potential of its inhibition. Its high potency and selectivity make it a suitable probe for dissecting the complexities of the JAK-STAT signaling pathway in various physiological and pathological contexts. The experimental protocols provided herein offer a foundation for researchers to utilize **Jak1-IN-8** in their studies.

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